molecular formula C8H10Cl2F3N3 B3035433 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-ethanaminium chloride CAS No. 321391-95-1

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-ethanaminium chloride

Cat. No.: B3035433
CAS No.: 321391-95-1
M. Wt: 276.08 g/mol
InChI Key: ZAEIUPCKPWYALH-UHFFFAOYSA-N
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Description

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-ethanaminium chloride is an organic compound known for its significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-ethanaminium chloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-ethanaminium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups .

Scientific Research Applications

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-ethanaminium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-ethanaminium chloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Properties

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClF3N3.ClH/c9-6-3-5(8(10,11)12)4-15-7(6)14-2-1-13;/h3-4H,1-2,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEIUPCKPWYALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCC[NH3+])C(F)(F)F.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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